

p-Xylene: A Comprehensive Technical Guide to its Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *p-Xylene*

Cat. No.: *B151628*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

para-Xylene (**p-xylene**), systematically named 1,4-dimethylbenzene, is an aromatic hydrocarbon of significant industrial importance. It serves as a primary feedstock for the production of terephthalic acid (TPA) and purified terephthalic acid (PTA), essential monomers in the manufacture of polyethylene terephthalate (PET) plastics and polyester fibers.[1][2] Beyond its role in polymer chemistry, **p-xylene**'s reactivity makes it a versatile intermediate in the synthesis of various fine chemicals and active pharmaceutical ingredients. This guide provides an in-depth overview of the chemical properties and reactivity of **p-xylene**, tailored for professionals in research and development.

Chemical and Physical Properties

p-Xylene is a colorless, flammable liquid with a sweet, aromatic odor.[3][4] Its molecular structure consists of a benzene ring substituted with two methyl groups at the para position, imparting a high degree of symmetry. This symmetry influences its physical properties, notably its melting point, which is higher than its ortho- and meta-isomers.[5]

General Properties

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₁₀	[5]
Molecular Weight	106.16 g/mol	[5]
CAS Number	106-42-3	[5]
Appearance	Colorless liquid	[3][4]
Odor	Sweet, aromatic	[3][5]

Physical and Thermochemical Properties

A comprehensive summary of the key physical and thermochemical properties of **p-xylene** is presented below. These parameters are critical for process design, safety assessments, and theoretical modeling.

Property	Value	Reference(s)
Melting Point	13.3 °C (286.4 K)	[5]
Boiling Point	138.3 °C (411.5 K)	[5]
Density	0.861 g/cm ³ at 20 °C	[5]
Flash Point	25 °C (Closed Cup)	[5]
Autoignition Temperature	527 °C	
Solubility in Water	0.165 g/L at 25 °C	[5]
Vapor Pressure	8.7 mmHg at 25 °C	[5]
Refractive Index (n _D ²⁰)	1.495	[4]
Standard Enthalpy of Formation (liquid, 298.15 K)	-24.4 kJ/mol	[4]
Standard Enthalpy of Combustion (liquid, 298.15 K)	-4552.5 kJ/mol	[6]
Liquid Heat Capacity (C _p , 298.15 K)	181.7 J/(mol·K)	[4]
Gas Heat Capacity (C _p , 298.15 K)	126.0 J/(mol·K)	[7]
Enthalpy of Fusion	17.1 kJ/mol	[4]
Enthalpy of Vaporization	42.4 kJ/mol at 25 °C	[6]

Spectroscopic Data

Spectroscopic data is fundamental for the identification and quantification of **p-xylene**.

Spectroscopy	Peak Assignments	Reference(s)
^1H NMR (CDCl_3)	δ ~2.3 ppm (s, 6H, $-\text{CH}_3$), δ ~7.1 ppm (s, 4H, Ar-H)	[8]
^{13}C NMR (CDCl_3)	δ ~21 ppm ($-\text{CH}_3$), δ ~129 ppm (Ar-CH), δ ~135 ppm (Ar-C)	[9]
FT-IR (cm^{-1})	~2920 (C-H stretch, methyl), ~1515 (C=C stretch, aromatic), ~800 (C-H bend, para-disubstituted)	[10]

Reactivity of p-Xylene

The reactivity of **p-xylene** is dominated by the chemistry of its aromatic ring and the two methyl groups. The electron-donating nature of the methyl groups activates the benzene ring towards electrophilic substitution and also provides sites for free-radical reactions.

Oxidation of Methyl Groups

The most commercially significant reaction of **p-xylene** is the catalytic oxidation of its methyl groups to carboxylic acids, yielding terephthalic acid. This process is the cornerstone of the polyester industry.

This protocol outlines a laboratory-scale synthesis of terephthalic acid via the oxidation of **p-xylene**, based on the principles of the industrial Amoco process.[11]

Materials:

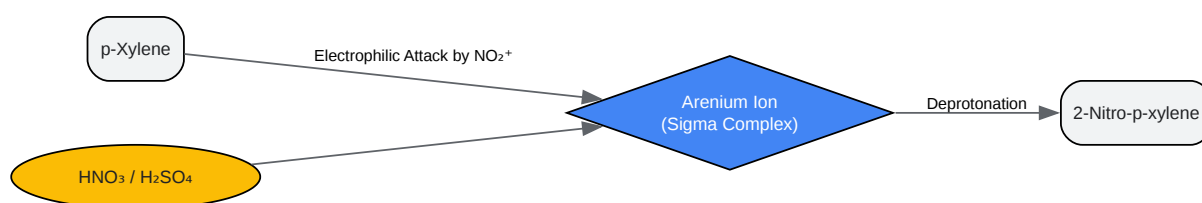
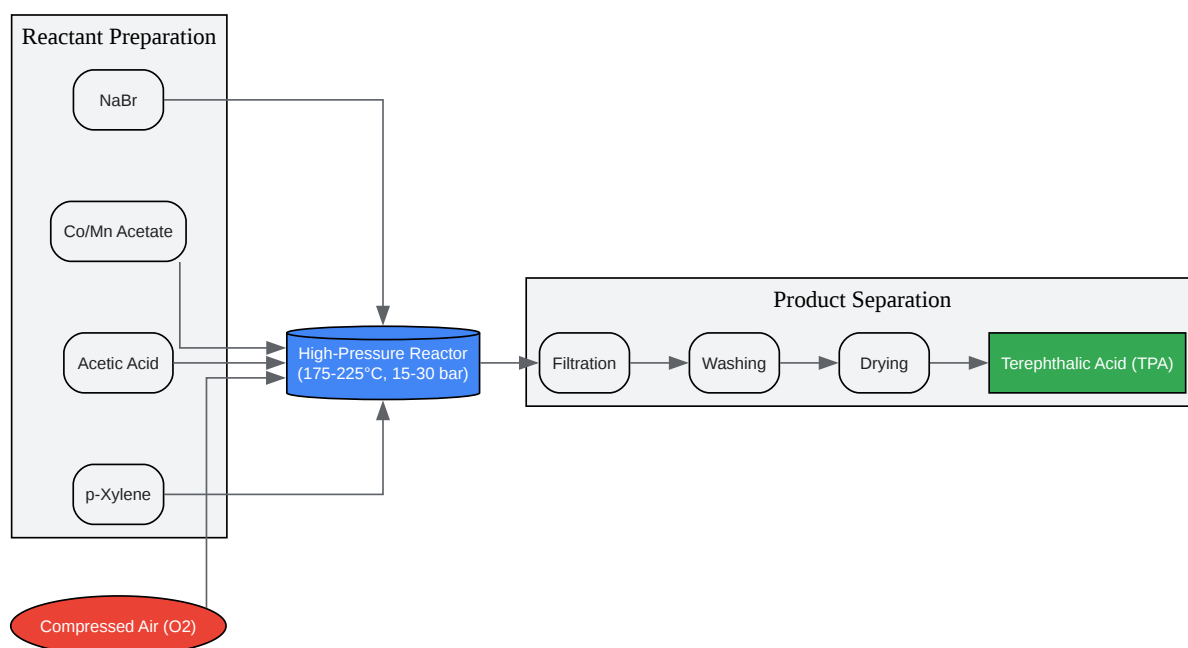
- **p-Xylene**
- Acetic acid (glacial)
- Cobalt(II) acetate tetrahydrate
- Manganese(II) acetate tetrahydrate
- Sodium bromide

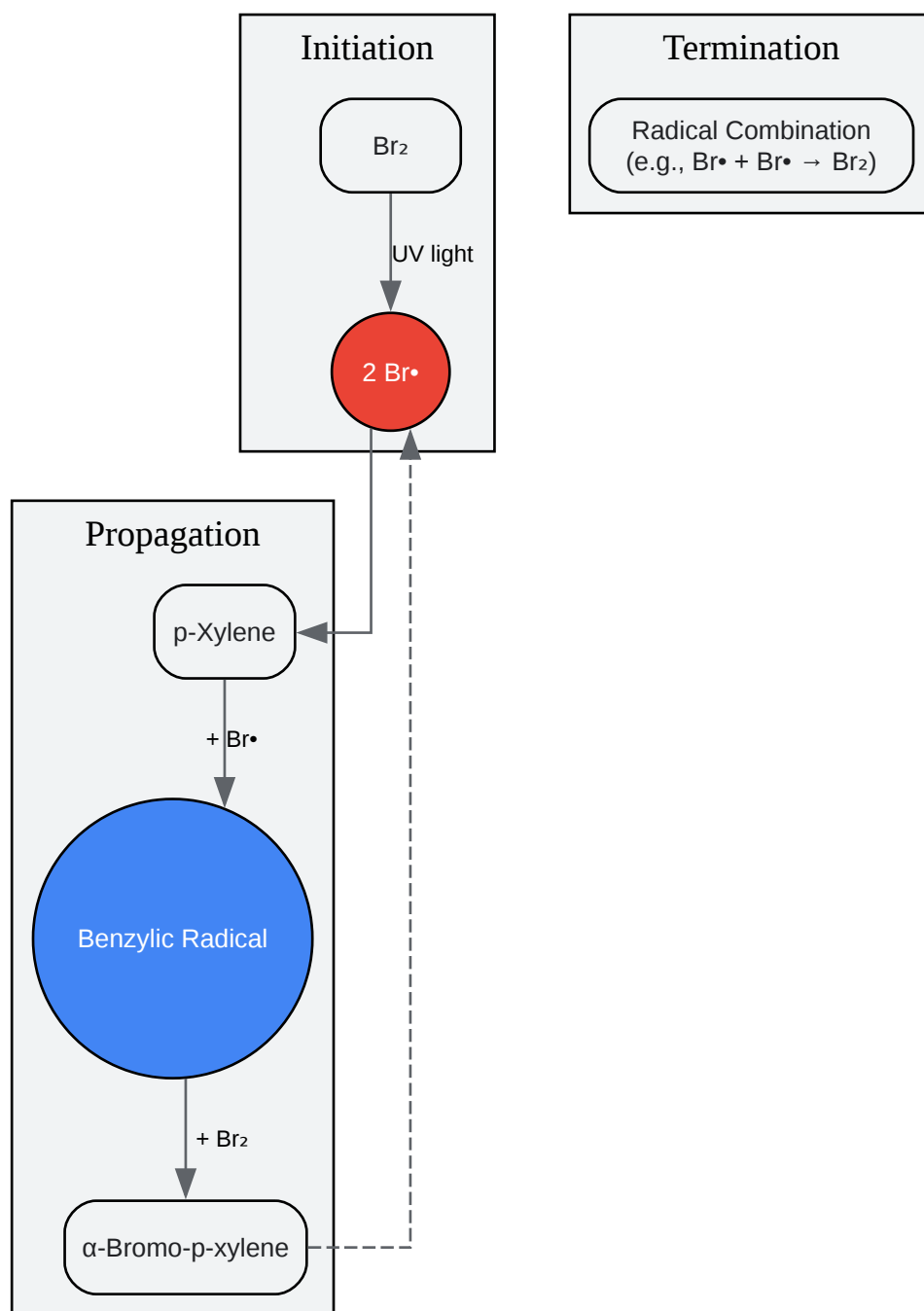
- High-pressure reactor equipped with a stirrer, gas inlet, and condenser

Procedure:

- Charge the high-pressure reactor with **p-xylene**, glacial acetic acid, cobalt(II) acetate tetrahydrate, manganese(II) acetate tetrahydrate, and sodium bromide. A typical molar ratio of **p-xylene** to acetic acid is around 1:5 to 1:10, with catalyst and promoter concentrations in the range of 100-1000 ppm.
- Seal the reactor and purge with an inert gas, such as nitrogen.
- Pressurize the reactor with compressed air or a mixture of oxygen and nitrogen to the desired partial pressure of oxygen (typically 15-30 bar).[\[12\]](#)
- Heat the reactor to the reaction temperature (typically 175-225 °C) with vigorous stirring.[\[12\]](#)
- Maintain the reaction conditions for a specified period (e.g., 2-4 hours), continuously supplying air to maintain the oxygen concentration.
- After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.
- The solid product, crude terephthalic acid, can be collected by filtration, washed with acetic acid and then water, and dried.

Diagram: Logical Flow of **p-Xylene** Oxidation to TPA





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scispace.com [scispace.com]
- 2. p-Xylene [fchartsoftware.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. p-Xylene (data page) - Wikipedia [en.wikipedia.org]
- 5. scienceasia.org [scienceasia.org]
- 6. p-Xylene (CAS 106-42-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. p-Xylene [webbook.nist.gov]
- 8. NMR Spectrum of Malathion & Xylene | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. quora.com [quora.com]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
- 12. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [p-Xylene: A Comprehensive Technical Guide to its Chemical Properties and Reactivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b151628#p-xylene-chemical-properties-and-reactivity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com